molecular formula C7H7Br2NO4S2 B6661637 (2R)-2-[(3,4-dibromothiophen-2-yl)sulfonylamino]propanoic acid

(2R)-2-[(3,4-dibromothiophen-2-yl)sulfonylamino]propanoic acid

Cat. No.: B6661637
M. Wt: 393.1 g/mol
InChI Key: VCBAGWMTUAHSLH-GSVOUGTGSA-N
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Description

(2R)-2-[(3,4-dibromothiophen-2-yl)sulfonylamino]propanoic acid is a complex organic compound featuring a thiophene ring substituted with bromine atoms and a sulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(3,4-dibromothiophen-2-yl)sulfonylamino]propanoic acid typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 3 and 4 positions.

    Sulfonylation: The dibromothiophene is then reacted with a sulfonyl chloride in the presence of a base such as pyridine to form the sulfonyl derivative.

    Amination: The sulfonyl derivative is treated with an amine to introduce the sulfonylamino group.

    Formation of Propanoic Acid: Finally, the compound is reacted with a suitable reagent to introduce the propanoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and sulfonylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(3,4-dibromothiophen-2-yl)sulfonylamino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc and hydrochloric acid.

    Substitution: The bromine atoms can be substituted with other groups such as alkyl or aryl groups using organometallic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Zinc and hydrochloric acid are commonly used for reduction reactions.

    Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives with hydrogen atoms replacing bromine.

    Substitution: Thiophene derivatives with various substituents replacing bromine.

Scientific Research Applications

(2R)-2-[(3,4-dibromothiophen-2-yl)sulfonylamino]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of (2R)-2-[(3,4-dibromothiophen-2-yl)sulfonylamino]propanoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as 2,5-dibromothiophene and 3,4-dibromothiophene share structural similarities.

    Sulfonylamino Compounds: Compounds like sulfonylureas and sulfonamides have similar functional groups.

Uniqueness

(2R)-2-[(3,4-dibromothiophen-2-yl)sulfonylamino]propanoic acid is unique due to the specific combination of brominated thiophene and sulfonylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2R)-2-[(3,4-dibromothiophen-2-yl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO4S2/c1-3(6(11)12)10-16(13,14)7-5(9)4(8)2-15-7/h2-3,10H,1H3,(H,11,12)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBAGWMTUAHSLH-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=C(C(=CS1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NS(=O)(=O)C1=C(C(=CS1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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